4-(3-Amino-1-fluoropropyl)-2-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-1-fluoropropyl)-2-bromophenol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a bromine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1-fluoropropyl)-2-bromophenol typically involves multi-step organic reactions. One common method starts with the bromination of phenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the 3-amino-1-fluoropropyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1-fluoropropyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Amino-1-fluoropropyl)-2-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1-fluoropropyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-1-fluoropropyl)benzonitrile
- 2-(3-Amino-1-fluoropropyl)phenol
Uniqueness
4-(3-Amino-1-fluoropropyl)-2-bromophenol is unique due to the presence of both a bromine atom and a fluorine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
4-(3-amino-1-fluoropropyl)-2-bromophenol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-9(7)13)8(11)3-4-12/h1-2,5,8,13H,3-4,12H2 |
InChI Key |
XATJUJXZECAULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.